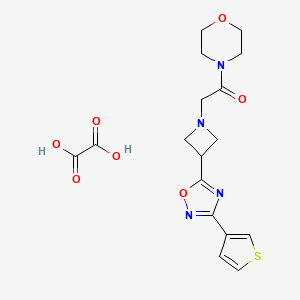

1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Description

Properties

IUPAC Name |

1-morpholin-4-yl-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S.C2H2O4/c20-13(19-2-4-21-5-3-19)9-18-7-12(8-18)15-16-14(17-22-15)11-1-6-23-10-11;3-1(4)2(5)6/h1,6,10,12H,2-5,7-9H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTHMFQAHILGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-Morpholino-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to introduce the morpholine and azetidine moieties. The general synthetic route can be summarized as follows:

- Formation of 1,2,4-Oxadiazole : This is achieved through cyclization reactions involving thiophene derivatives.

- Azetidine Formation : Subsequent reactions lead to the introduction of the azetidine ring.

- Final Derivatization : The morpholine group is added to complete the structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. Specifically, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

These results indicate that modifications in the structure can enhance lipophilicity and interaction with biological targets, leading to improved cytotoxicity.

Antimicrobial Activity

Compounds incorporating thiophene and oxadiazole units have also demonstrated antimicrobial properties . For instance, studies have shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Thiophene-Oxadiazole Derivative | E. coli | 6 mg/mL | |

| Thiophene-Oxadiazole Derivative | S. aureus | 6 mg/mL |

This suggests that the presence of thiophene enhances the antimicrobial effectiveness of these compounds.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It can trigger apoptotic pathways leading to cell death.

- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interaction with key enzymes.

Case Studies

Several research articles have documented the synthesis and evaluation of similar compounds:

- A study published in Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer activity against HeLa and MCF-7 cell lines, reporting significant cytotoxic effects linked to structural modifications .

- Another investigation focused on the antimicrobial efficacy of thiophene-containing derivatives against biofilms formed by various bacterial species, showcasing promising results for future pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues with Varying Oxadiazole Substituents

Key Observations:

- Substituent Effects: Thiophen-3-yl vs. Thiophen-3-yl may offer steric advantages over the 2-substituted analogue . Methyl vs. Heteroaromatic Groups: Methyl substitution (as in ) reduces steric bulk but may decrease binding affinity compared to aromatic substituents like thiophenyl or pyridinyl, which enhance hydrophobic interactions.

- Amine Moieties: The morpholino group in the target compound improves water solubility compared to benzylpiperidinyl () or indolinyl () groups, which are more lipophilic.

- Counterion Impact :

Physicochemical Properties

While specific data for the target compound are unavailable, inferences can be drawn from analogues:

- Melting Points: Morpholino-containing derivatives (e.g., compounds in ) exhibit high melting points (>350°C), suggesting thermal stability.

- Solubility : The oxalate counterion likely improves aqueous solubility compared to free bases. For example, benzylpiperidinyl derivatives () may exhibit lower solubility due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.